N'-[(3Z)-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]furan-2-carbohydrazide
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Overview
Description
N’-[(3Z)-2-OXO-1-(PYRROLIDIN-1-YLMETHYL)INDOL-3-YLIDENE]FURAN-2-CARBOHYDRAZIDE is a complex organic compound that features a unique combination of indole, pyrrolidine, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3Z)-2-OXO-1-(PYRROLIDIN-1-YLMETHYL)INDOL-3-YLIDENE]FURAN-2-CARBOHYDRAZIDE typically involves multi-step organic reactionsThe final step involves the formation of the furan-2-carbohydrazide structure through a condensation reaction with appropriate reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-[(3Z)-2-OXO-1-(PYRROLIDIN-1-YLMETHYL)INDOL-3-YLIDENE]FURAN-2-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
N’-[(3Z)-2-OXO-1-(PYRROLIDIN-1-YLMETHYL)INDOL-3-YLIDENE]FURAN-2-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N’-[(3Z)-2-OXO-1-(PYRROLIDIN-1-YLMETHYL)INDOL-3-YLIDENE]FURAN-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors, influencing biological processes. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity, while the furan-2-carbohydrazide structure may contribute to its overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- N’-[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PYRIDINE-3-CARBOHYDRAZIDE
- 3-CHLORO-N-ARYL PYRROLIDINE-2,5-DIONE DERIVATIVES
- INDOLE-3-ACETIC ACID DERIVATIVES
Uniqueness
N’-[(3Z)-2-OXO-1-(PYRROLIDIN-1-YLMETHYL)INDOL-3-YLIDENE]FURAN-2-CARBOHYDRAZIDE is unique due to its combination of indole, pyrrolidine, and furan moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not typically observed in simpler compounds .
Properties
Molecular Formula |
C18H18N4O3 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[2-hydroxy-1-(pyrrolidin-1-ylmethyl)indol-3-yl]iminofuran-2-carboxamide |
InChI |
InChI=1S/C18H18N4O3/c23-17(15-8-5-11-25-15)20-19-16-13-6-1-2-7-14(13)22(18(16)24)12-21-9-3-4-10-21/h1-2,5-8,11,24H,3-4,9-10,12H2 |
InChI Key |
KKWYNDDUMKQVOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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